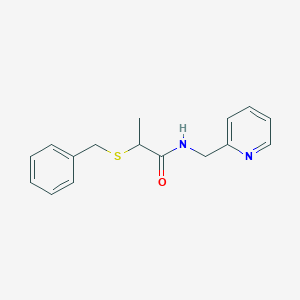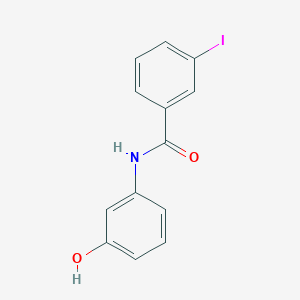
N-(3-hydroxyphenyl)-3-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxyphenyl)-3-iodobenzamide is an organic compound that features both a hydroxyphenyl group and an iodinated benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-3-iodobenzamide typically involves the iodination of a benzamide precursor followed by the introduction of a hydroxyphenyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzamide structure. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in controlling reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-hydroxyphenyl)-3-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodinated benzamide can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the iodinated benzamide can produce deiodinated benzamide derivatives .
Applications De Recherche Scientifique
N-(3-hydroxyphenyl)-3-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of N-(3-hydroxyphenyl)-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the iodinated benzamide moiety can participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-hydroxyphenyl)acetamide: Similar structure but lacks the iodine atom, leading to different chemical reactivity and biological activity.
3-iodo-4-hydroxybenzoic acid: Contains an iodinated benzene ring but differs in the functional groups attached to the ring.
N-(4-hydroxyphenyl)-3-iodobenzamide: Similar structure but with the hydroxy group in a different position, affecting its chemical properties and interactions.
Uniqueness
N-(3-hydroxyphenyl)-3-iodobenzamide is unique due to the presence of both a hydroxyphenyl group and an iodinated benzamide moiety. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C13H10INO2 |
|---|---|
Poids moléculaire |
339.13 g/mol |
Nom IUPAC |
N-(3-hydroxyphenyl)-3-iodobenzamide |
InChI |
InChI=1S/C13H10INO2/c14-10-4-1-3-9(7-10)13(17)15-11-5-2-6-12(16)8-11/h1-8,16H,(H,15,17) |
Clé InChI |
GTJMNYSZCPPOMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)C(=O)NC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one](/img/structure/B14906385.png)

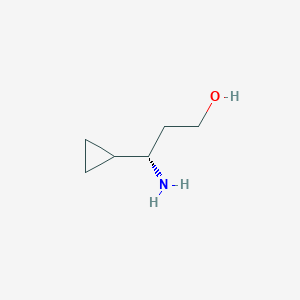

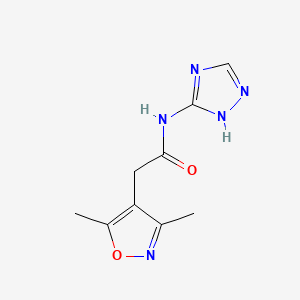
![7,7-Difluoro-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14906410.png)
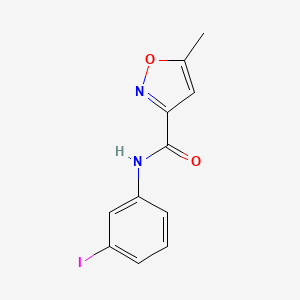
![2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14906431.png)

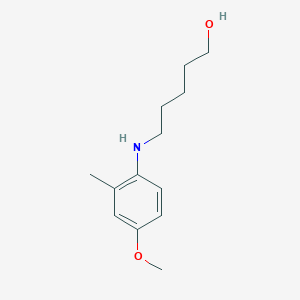
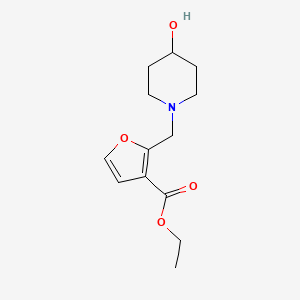
![(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14906451.png)

